molecular formula C23H17FN2O2 B2582280 (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327183-78-7

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2582280
CAS No.: 1327183-78-7
M. Wt: 372.399
InChI Key: LEJNPCBKWJMOOD-RWEWTDSWSA-N
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Description

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds under basic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 2-fluoro-5-methylaniline, under acidic or basic conditions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an isocyanate or by amidation of the corresponding carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine or the chromene core to a dihydrochromene.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of amines or dihydrochromenes.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-chlorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is unique due to the presence of both the fluoro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

2-(2-fluoro-5-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O2/c1-15-11-12-19(24)20(13-15)26-23-18(14-16-7-5-6-10-21(16)28-23)22(27)25-17-8-3-2-4-9-17/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJNPCBKWJMOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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